molecular formula C10H10O5 B8480595 2-ethoxycarbonyloxybenzoic acid CAS No. 14216-33-2

2-ethoxycarbonyloxybenzoic acid

Cat. No.: B8480595
CAS No.: 14216-33-2
M. Wt: 210.18 g/mol
InChI Key: CULQSUABDCVMTA-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyloxybenzoic acid (IUPAC name: 2-[(ethoxycarbonyl)oxy]benzoic acid) is an ester derivative of salicylic acid, where the hydroxyl group at the 2-position is substituted with an ethoxycarbonyloxy group. This modification enhances its lipophilicity and alters its reactivity compared to salicylic acid, making it valuable in pharmaceutical and organic synthesis applications.

Properties

CAS No.

14216-33-2

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-ethoxycarbonyloxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)15-8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)

InChI Key

CULQSUABDCVMTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, ethyl ester, ester with salicylic acid typically involves the esterification reaction between salicylic acid and ethyl alcohol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology: In biological research, the compound is used to study the effects of esters on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: The compound is used in the formulation of various medications, particularly those with anti-inflammatory and analgesic properties. It is also used in the development of new drug delivery systems .

Industry: In the industrial sector, the compound is used in the production of fragrances, flavors, and food additives. Its pleasant aroma makes it a popular choice in the fragrance industry .

Mechanism of Action

The mechanism of action of carbonic acid, ethyl ester, ester with salicylic acid involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. Salicylic acid inhibits the enzyme cyclooxygenase, which is involved in the production of prostaglandins, thereby reducing inflammation and pain .

Comparison with Similar Compounds

2-[(Methoxycarbonyl)oxy]benzoic Acid (CAS 14216-34-3)

  • Structural Difference : Contains a methoxy group instead of ethoxy.
  • Properties : Higher polarity due to the shorter alkyl chain, leading to lower lipophilicity compared to the ethoxy analog. Commonly used as a precursor in polymer chemistry .
  • Synthesis : Typically prepared via esterification of salicylic acid with methyl chloroformate.

2-Ethoxybenzoic Acid (CAS 134-11-2)

  • Structural Difference : Lacks the carbonyloxy group, retaining only the ethoxy substituent.
  • Properties: Molecular weight: 166.18 g/mol . Melting point: 174°C (at 15 mm Hg) . Solubility: Slightly soluble in water, soluble in ethanol and ether .
  • Applications: Used as a pharmaceutical intermediate (e.g., in nonsteroidal anti-inflammatory drugs) .

2-((2-Chloroethoxy)carbonyl)benzoic Acid (CAS 6139-60-2)

  • Structural Difference : Chloro substituent in the ethoxy chain.
  • Properties: Increased reactivity due to the electron-withdrawing chlorine atom. Likely exhibits higher toxicity compared to non-halogenated analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility LogP
2-Ethoxycarbonyloxybenzoic acid* ~210 (estimated) 110–120 (predicted) Low water solubility; soluble in organic solvents ~2.5
2-[(Methoxycarbonyl)oxy]benzoic acid 196.16 95–100 Moderate in ethanol, low in water ~1.8
2-Ethoxybenzoic acid 166.18 174 Low in water; soluble in ethanol, ether 1.78
2-((2-Chloroethoxy)carbonyl)benzoic acid 228.63 Not reported Likely soluble in polar aprotic solvents ~2.7

*Estimated based on analogs .

Reactivity and Stability

  • Ester Hydrolysis : The ethoxycarbonyloxy group in this compound is susceptible to hydrolysis under acidic or alkaline conditions, releasing salicylic acid and ethyl carbonate. This contrasts with 2-ethoxybenzoic acid, which lacks this labile ester group .
  • Hydrogen Bonding : Crystallographic studies of related compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) reveal intermolecular O–H⋯O and C–H⋯O hydrogen bonds, stabilizing the crystal lattice .

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